5-Bromo-2-(1-naphthyloxy)aniline
Description
Contextualization of Aryloxyaniline Derivatives in Chemical Synthesis and Functional Materials
Aryloxyaniline derivatives are a class of organic compounds characterized by an aniline (B41778) ring connected to an aryl group through an ether linkage. This structural motif is a cornerstone in the synthesis of a diverse array of molecules with significant applications. The aniline moiety, a benzene (B151609) ring with an attached amino group, is a fundamental building block in the chemical industry, particularly in the production of dyes, pharmaceuticals, and polymers. openaccessjournals.com The presence of the amino group makes the aromatic ring highly reactive towards electrophilic substitution and provides a site for further chemical modification. openaccessjournals.comnist.gov
The ether linkage in aryloxyanilines introduces flexibility and can influence the electronic properties of the molecule. Diaryl ethers, a broader class that includes aryloxyanilines, are found in numerous natural products with antibacterial, anti-inflammatory, and antifungal activities. beilstein-journals.org The synthesis of these ethers is a significant focus in organic chemistry, with methods like the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions being prominent. beilstein-journals.orgrsc.org These reactions allow for the precise construction of the C-O bond, enabling the creation of complex molecular architectures. rsc.org
Significance of Brominated Aromatic Systems in Organic Chemistry
The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a powerful tool in organic synthesis. fiveable.meyoutube.comacs.org Brominated aromatic compounds are valuable synthetic intermediates, serving as precursors for a wide variety of functional groups through reactions like cross-coupling and nucleophilic aromatic substitution. researchgate.net The bromine atom acts as a versatile handle, allowing for the strategic introduction of other atoms and molecular fragments. fiveable.me
The position of the bromine atom on the aromatic ring is crucial and can be controlled by the reaction conditions and the presence of other substituents. fiveable.me In the case of 5-Bromo-2-(1-naphthyloxy)aniline, the bromine atom is located at the 5-position of the aniline ring. This specific placement influences the molecule's reactivity and provides a site for further derivatization, potentially leading to the development of novel compounds with tailored properties. The use of brominating agents like cupric bromide is a common method for the preparation of bromoaniline derivatives. google.com
Overview of Naphthyloxy Moieties in Molecular Design
The naphthyloxy group, derived from naphthol, is another key structural feature of this compound. The presence of the bulky and rigid naphthalene (B1677914) ring system can impart unique photophysical and steric properties to a molecule. Naphthol derivatives have been investigated for their potential as cognition enhancers and are found in various biologically active compounds. researchgate.net
Furthermore, the incorporation of naphthyloxy moieties is a strategy employed in the design of chiral ligands for asymmetric synthesis and in the development of antiproliferative agents. researchgate.net The extended aromatic system of the naphthalene ring can participate in π-π stacking interactions, which are important in molecular recognition and the self-assembly of supramolecular structures. The synthesis of naphthyloxy derivatives often involves reactions like the Ullmann condensation or the Sandmeyer reaction on protected naphthol precursors. mdpi.com
Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the individual significance of its structural components, dedicated research on this compound is sparse. The compound is commercially available, and its basic physicochemical properties are documented. However, a comprehensive investigation into its reactivity, potential applications, and detailed spectroscopic characterization is largely absent from the publicly available scientific literature.
The synthesis of this compound would likely involve a multi-step process, potentially starting with the bromination of a suitable aniline derivative, followed by an etherification reaction. A plausible synthetic route could be the Ullmann-type coupling of 1-naphthol (B170400) with 2,5-dibromoaniline (B181072) or a related intermediate. The Ullmann condensation is a classic method for forming diaryl ethers, often catalyzed by copper. rsc.orgorganic-chemistry.orgacs.orgarkat-usa.org Modern variations of this reaction have been developed to proceed under milder conditions with improved efficiency. organic-chemistry.orgacs.org
The primary knowledge gap lies in the experimental exploration of this molecule's potential. Its structure suggests it could be a valuable precursor for the synthesis of more complex molecules, such as heterocyclic compounds or ligands for metal catalysis. For instance, the amino group could be diazotized and replaced, or it could participate in condensation reactions to form Schiff bases. researchgate.netnih.gov The bromine atom offers a site for cross-coupling reactions, enabling the introduction of various substituents to tune the molecule's electronic and steric properties. Further research is needed to unlock the synthetic utility and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-naphthalen-1-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUAQMUZGOVTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 1 Naphthyloxy Aniline
Strategies for Carbon-Oxygen Bond Formation: Diaryl Ether Synthesis Routes
The formation of the diaryl ether bond between the aniline (B41778) and naphthalene (B1677914) moieties is a critical step in the synthesis of 5-Bromo-2-(1-naphthyloxy)aniline. Several transition metal-catalyzed and nucleophilic substitution reactions are available for this transformation.
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol (B47542). In the context of synthesizing the target molecule, this would typically involve the coupling of a bromoaniline derivative with 1-naphthol (B170400) or a bromonaphthalene with an aminophenol.
Traditional Ullmann reactions often necessitate harsh conditions, such as high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). Stoichiometric amounts of copper, often in the form of activated copper powder, are also characteristic of these older procedures. However, modern advancements have led to the development of more efficient catalytic systems. These improved methods often utilize soluble copper(I) catalysts, such as copper(I) iodide or copper(I) bromide, in combination with various ligands. Ligands like phenanthrolines and diamines can accelerate the reaction and allow for milder conditions.
The general mechanism for the Ullmann ether synthesis involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. The choice of base, solvent, and catalyst system is crucial for optimizing the reaction yield and minimizing side products. For instance, the use of an inexpensive base like potassium carbonate in non-polar solvents such as toluene (B28343) or xylene has been shown to be effective for certain Ullmann-type O-arylations. The electronic properties of the substrates also play a significant role; electron-poor aryl halides and electron-rich phenols tend to give higher yields.
| Parameter | Traditional Ullmann Conditions | Modern Ullmann Conditions |
| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) salts (e.g., CuI, CuBr) |
| Temperature | > 210°C | 100-180°C |
| Solvents | NMP, Nitrobenzene, DMF | Toluene, Xylenes, Anisole |
| Ligands | Often none | Diamines, Phenanthrolines, Acetylacetonates |
| Base | Strong bases (e.g., KOH) | Milder bases (e.g., K2CO3) |
Palladium-Catalyzed Arylation Approaches
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives to the Ullmann reaction for the formation of C-O bonds. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance. The synthesis of diaryl ethers via palladium catalysis typically involves the reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable ligand.
The catalytic cycle for these reactions generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, with bulky, electron-rich ligands often providing the best results.
While highly effective, the cost associated with palladium catalysts has driven the continued development and refinement of copper-based systems for large-scale industrial applications.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides another pathway for the synthesis of diaryl ethers. This method relies on the reaction of a nucleophile, such as a phenoxide, with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.
The mechanism of SNAr is typically a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For the synthesis of a precursor to this compound, this could involve the reaction of 1-naphthoxide with an appropriately substituted dinitro- or nitro-halobenzene. The nitro groups activate the ring towards nucleophilic attack and can later be reduced to the amine functionality. The reactivity of the aryl halide in SNAr reactions is dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. This reactivity trend is opposite to that observed in SN1 and SN2 reactions.
Selective Bromination Techniques on Aryl Systems
The introduction of a bromine atom at a specific position on the aniline or naphthalene ring is the second key challenge in the synthesis of this compound. The directing effects of the existing substituents on the aromatic rings will influence the regioselectivity of the bromination.
Directed Ortho-Metalation and Electrophilic Bromination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, to direct deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as elemental bromine or 1,2-dibromoethane, to introduce a bromine atom with high regioselectivity.
A variety of functional groups can act as DMGs, including amides, carbamates, ethers, and tertiary amines. The O-carbamate group, in particular, is recognized as one of the most powerful DMGs. In the context of synthesizing the target molecule, a pre-existing amine or hydroxyl group on the aniline precursor could be converted into a suitable DMG to direct bromination to the desired position. For example, an amino group can be converted to an amide or a carbamate (B1207046) to direct the lithiation.
N-Bromosuccinimide (NBS)-Mediated Bromination
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic compounds. It is particularly effective for the bromination of electron-rich aromatic systems, such as phenols and anilines. The reaction is typically carried out in a suitable solvent, and the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity for the bromination of anilines and phenols.
In the synthesis of this compound, the aniline moiety is activated by the amino group (a strong ortho, para-director) and the naphthyloxy group (also an ortho, para-director). The interplay of these directing groups will determine the position of bromination. The bromination would likely occur at the position para to the amino group and ortho to the naphthyloxy group, which corresponds to the desired 5-bromo substitution. The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield of the desired isomer.
| Reagent | Typical Substrates | Key Features |
| Directed Ortho-Metalation | Aromatics with DMGs | High regioselectivity for ortho-functionalization |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols) | Milder conditions, good for activated systems |
Protecting Group Strategies in the Synthesis of Substituted Anilines
The amino group of aniline and its derivatives is highly reactive, functioning as a potent activating group in electrophilic aromatic substitution (EAS) and as a nucleophile. youtube.com This high reactivity can lead to undesirable side reactions, such as over-substitution (polysubstitution) or reaction with acidic reagents. youtube.com To circumvent these issues and achieve better control over the synthetic outcome, the amino group is often temporarily masked with a protecting group. utdallas.eduorganic-chemistry.org
A common and effective strategy is the acetylation of the amine to form an acetanilide. youtube.com This is a reversible reaction that converts the highly activating amino group into a moderately activating amide group. utdallas.edu The amide is less nucleophilic due to the resonance stabilization of the nitrogen's lone pair with the adjacent carbonyl group. Furthermore, the steric bulk of the acetyl group can sterically hinder the ortho positions, favoring substitution at the para position. utdallas.edu This protection strategy is crucial in multi-step syntheses where subsequent reactions, such as nitration or halogenation, are required. After the desired substitutions are complete, the acetyl group can be easily removed by hydrolysis under acidic or basic conditions to regenerate the aniline. youtube.com
In more complex syntheses involving multiple functional groups, orthogonal protection strategies may be employed. numberanalytics.com This involves using different protecting groups for similar functional groups, where each protecting group can be removed under a specific set of conditions without affecting the others. organic-chemistry.orgnumberanalytics.com For instance, an amine could be protected with a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, while another functional group is protected with a group stable to these conditions but labile to acid or base. numberanalytics.com This allows for the sequential modification of different parts of the molecule with high precision.
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantages |
| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acid or Base hydrolysis | Reduces reactivity, directs para-substitution, inexpensive. youtube.comutdallas.edu |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis, allows for orthogonal strategies. organic-chemistry.org |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis | Stable to acidic and basic conditions, enables orthogonal protection. numberanalytics.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and increasing efficiency. jk-sci.com These principles are highly relevant to the multi-step synthesis of fine chemicals like this compound.
Solvents constitute a major portion of the waste generated in chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) that are hazardous and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally friendly solvents. google.com
For the synthesis of substituted anilines, several greener alternatives exist. The reduction of the nitro group, a key step in the proposed synthesis, can be performed in water using zinc and ammonium (B1175870) chloride, completely avoiding organic solvents. rsc.org Other steps, like bromination, can potentially be carried out in ionic liquids or greener organic solvents like ethanol (B145695) or tetrahydrofuran. google.com Microwave-assisted synthesis in conjunction with recyclable catalysts like Nafion® NR50 in ethanol has also been shown to be an efficient and environmentally friendly method for synthesizing related heterocyclic compounds from anilines. mdpi.com
| Synthetic Step | Traditional Solvent(s) | Green Alternative(s) | Rationale for Green Alternative |
| Bromination | Dichloromethane, Carbon tetrachloride | Acetic acid, Tetrahydrofuran (THF) google.com | Less toxic, biodegradable, THF can be derived from renewable resources. |
| Ullmann Ether Synthesis | Dimethylformamide (DMF), Toluene | Ionic Liquids, Polyethylene glycol (PEG) | Low volatility, potential for recyclability, lower toxicity. |
| Nitro Group Reduction | Methanol with HCl/SnCl₂ | Water with Zn/NH₄Cl rsc.org, Ethanol google.com | Eliminates organic solvent, uses inexpensive and safer reagents. |
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com A reaction with high atom economy is inherently less wasteful. jocpr.com The formula for calculating atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net
To optimize the synthesis of this compound, reactions with high atom economy should be prioritized. nih.gov For example, addition reactions are typically 100% atom-economical, whereas substitution and elimination reactions generate byproducts, lowering their atom economy. jk-sci.com
Illustrative Atom Economy Calculation: Nitro Group Reduction
Let's compare the atom economy for the reduction of a hypothetical nitroaromatic precursor, 1-(4-bromo-2-nitrophenoxy)naphthalene (MW ≈ 386.2 g/mol ), to the target amine using two different methods.
| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Catalytic Hydrogenation | C₁₆H₁₀BrNO₃ + 3 H₂ | C₁₆H₁₂BrNO | 2 H₂O | 88.4% |
| Zinc Reduction (Simplified) | C₁₆H₁₀BrNO₃ + 3 Zn + 6 HCl | C₁₆H₁₂BrNO | 3 ZnCl₂ + 2 H₂O | 34.7% |
Note: The calculation for the zinc reduction is simplified and demonstrates the significant mass of the stoichiometric metal reagent that does not get incorporated into the product.
This analysis clearly shows that catalytic hydrogenation is a far more atom-economical choice, aligning with green chemistry principles by maximizing the incorporation of reactant atoms into the final product and minimizing waste. numberanalytics.comjocpr.com
Exploration of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 1 Naphthyloxy Aniline
Reactivity of the Aromatic Amine Functionality
The amine group in 5-Bromo-2-(1-naphthyloxy)aniline is a nucleophilic center and can readily participate in a variety of reactions common to aromatic amines.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the amine group makes it susceptible to reactions with electrophiles.
Acylation: The amine can be acylated to form the corresponding amide. This is typically achieved by reacting the aniline (B41778) with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.
Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective method.
Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide. This reaction is analogous to acylation.
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(4-Bromo-2-(1-naphthyloxy)phenyl)acetamide | Pyridine (B92270), CH2Cl2, 0 °C to rt |
| Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)3 | N-Benzyl-5-bromo-2-(1-naphthyloxy)aniline | Dichloroethane, rt |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-Bromo-2-(1-naphthyloxy)phenyl)-4-methylbenzenesulfonamide | Pyridine, CH2Cl2, 0 °C to rt |
Condensation Reactions leading to Heterocyclic Systems
The aromatic amine of this compound is a key functional group for the synthesis of various heterocyclic systems through condensation reactions. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines via the Combes quinoline (B57606) synthesis. Similarly, condensation with other bifunctional reagents can yield a variety of nitrogen-containing heterocycles. These reactions often require acidic or thermal conditions to promote cyclization.
Transformations Involving the Bromo Substituent
The bromo substituent on the aromatic ring is a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This allows for the introduction of a second amino group into the molecule.
| Reaction Name | Coupling Partner | Product | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-(1-naphthyloxy)aniline | Pd(PPh3)4, Na2CO3 |
| Heck | Styrene | 5-Styryl-2-(1-naphthyloxy)aniline | Pd(OAc)2, P(o-tolyl)3, Et3N |
| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-2-(1-naphthyloxy)aniline | PdCl2(PPh3)2, CuI, Et3N |
| Buchwald-Hartwig | Aniline | N1-Phenyl-2-(1-naphthyloxy)benzene-1,4-diamine | Pd2(dba)3, BINAP, NaOt-Bu |
Nucleophilic Displacement Reactions
Direct nucleophilic aromatic substitution of the bromo group is generally difficult under standard conditions due to the electron-rich nature of the aromatic ring. However, under forcing conditions or with the use of a copper catalyst (Ullmann condensation), displacement with nucleophiles such as alkoxides or amines may be possible.
Reductive Debromination Pathways
The bromo substituent can be removed through reductive debromination to yield 2-(1-naphthyloxy)aniline. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using a reducing agent such as tin and hydrochloric acid.
Reactivity of the Naphthyl Ether Moiety
The diaryl ether linkage in this compound is notably stable. Unlike alkyl aryl ethers, which are susceptible to cleavage by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), diaryl ethers exhibit significant resistance to such reactions. libretexts.orglibretexts.orglibretexts.org This inertness is attributed to the increased bond strength of the sp²-hybridized carbon-oxygen bond compared to an sp³-hybridized carbon-oxygen bond. Consequently, the cleavage of the bond between the naphthyl group and the oxygen atom is not a readily accessible transformation pathway under typical acidic conditions.
While the ether linkage itself is robust, the naphthyl group can potentially undergo electrophilic aromatic substitution. However, the electron-donating effect of the ether oxygen is distributed over the large, two-ring system of the naphthalene (B1677914) group. This, combined with the deactivating effect of the substituted phenyl ring, suggests that electrophilic attack on the naphthyl moiety would require harsh reaction conditions. The regioselectivity of such a reaction would be influenced by the directing effect of the ether oxygen, favoring substitution at the ortho and para positions of the naphthyl ring.
Table 1: Predicted Reactivity of the Naphthyl Ether Moiety
| Reaction Type | Reagents | Predicted Outcome | Rationale |
| Ether Cleavage | HBr, HI (strong acids) | No reaction | Diaryl ethers are resistant to cleavage by strong acids due to the strength of the aryl-oxygen bond. libretexts.orglibretexts.orglibretexts.org |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution on the naphthyl ring (requires forcing conditions) | The ether oxygen is an activating group, but its effect is delocalized over the large aromatic system. |
Electrophilic Aromatic Substitution on the Substituted Phenyl Ring
The substituted phenyl ring of this compound is the primary site for electrophilic aromatic substitution. The outcome of such reactions is governed by the directing and activating/deactivating effects of the three substituents: the amino group (-NH₂), the bromo group (-Br), and the 1-naphthyloxy group (-O-Naphthyl).
The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.comchemistrysteps.com The 1-naphthyloxy group is also an activating, ortho-, para-director for similar reasons. ucalgary.ca Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of its ability to donate lone-pair electrons through resonance. wikipedia.org
The positions open for substitution on the phenyl ring are C3, C4, and C6. The directing effects of the substituents are summarized below:
-NH₂ group (at C2): Directs ortho (to C3) and para (to C6).
-O-Naphthyl group (at C2): Directs ortho (to C3) and para (to C6).
-Br group (at C5): Directs ortho (to C4 and C6) and para (to C2, which is already substituted).
Considering these effects, electrophilic attack is most likely to occur at the C6 position, which is para to the strongly activating amino group and ortho to the deactivating bromo group. The C4 position is another potential site, being ortho to the bromo group and meta to the amino and naphthyloxy groups. The C3 position is ortho to both the amino and naphthyloxy groups, but steric hindrance from the bulky 1-naphthyloxy group may disfavor substitution at this site.
In highly activating systems like anilines, polysubstitution can be a significant side reaction. libretexts.orgyoutube.com To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group, for instance, by converting it to an amide. youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring
| Position | Influence of -NH₂ (Activating, o,p-director) | Influence of -O-Naphthyl (Activating, o,p-director) | Influence of -Br (Deactivating, o,p-director) | Overall Predicted Reactivity |
| C3 | Ortho (Activating) | Ortho (Activating) | Meta | Possible, but may be sterically hindered. |
| C4 | Meta | Meta | Ortho (Deactivating) | Possible, favored by the bromo group's directing effect. |
| C6 | Para (Strongly Activating) | Para (Strongly Activating) | Ortho (Deactivating) | Most likely site of substitution. |
Radical Reaction Pathways of this compound
The bromine atom on the aromatic ring introduces the possibility of radical-mediated transformations. The carbon-bromine bond can be cleaved homolytically under the influence of radical initiators (e.g., AIBN) or photochemically to generate an aryl radical. This highly reactive intermediate can then participate in a variety of reactions.
One potential pathway is intramolecular radical cyclization. While the specific geometry of this compound might not be ideal for a simple cyclization onto the naphthyl ring, the possibility of radical addition to one of the aromatic systems exists, potentially leading to complex polycyclic structures. Studies on related bromoanilines have shown that intramolecular radical addition to aromatic rings is a viable, though sometimes slow, process. beilstein-journals.org
The aryl radical can also participate in intermolecular reactions. For instance, in the presence of a suitable hydrogen donor, the radical can be quenched to yield 2-(1-naphthyloxy)aniline. More synthetically useful transformations would involve radical cross-coupling reactions, where the aryl radical is trapped by another species to form a new carbon-carbon or carbon-heteroatom bond.
Furthermore, the aniline moiety itself can be susceptible to radical reactions. For example, radical species can add to the aniline ring, a process that is influenced by the electronic nature of both the radical and the aniline derivative. beilstein-journals.org
Table 3: Potential Radical Reaction Pathways
| Reaction Type | Intermediate | Potential Products | Notes |
| Homolytic C-Br Bond Cleavage | Aryl radical at C5 | 2-(1-naphthyloxy)aniline (after H-abstraction) | Initiated by heat, light, or radical initiators. transformationtutoring.com |
| Intramolecular Radical Cyclization | Aryl radical at C5 | Polycyclic aromatic compounds | The feasibility depends on the geometric constraints of the molecule. princeton.edu |
| Intermolecular Radical Reactions | Aryl radical at C5 | Cross-coupled products | The radical can be trapped by various radical acceptors. |
| Radical Addition to the Aniline Ring | Various radical species | Substituted aniline derivatives | The regioselectivity depends on the nature of the attacking radical. beilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 5-Bromo-2-(1-naphthyloxy)aniline, with a molecular formula of C₁₆H₁₂BrNO, HRMS would be crucial for distinguishing it from other potential isomers or compounds with the same nominal mass. Current time information in Pulaski County, US.
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units, providing a clear signature for a monobrominated compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₆H₁₂BrNO
| Ion Species | Calculated m/z ([M+H]⁺) | Isotopic Pattern |
| [C₁₆H₁₃⁷⁹BrNO]⁺ | 314.0229 | Primary Isotope |
| [C₁₆H₁₃⁸¹BrNO]⁺ | 316.0208 | M+2 Isotope |
Data are predicted based on the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for the unambiguous assignment of all proton and carbon signals in this compound.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the bromoaniline and naphthalene (B1677914) rings, as well as a broad signal for the amine (-NH₂) protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino and ether groups. The protons on the bromo-substituted ring would likely appear in the range of δ 6.5-7.5 ppm, while the seven protons of the naphthyl group would resonate at approximately δ 7.0-8.2 ppm.
The ¹³C NMR spectrum would display 16 distinct signals corresponding to the 16 carbon atoms in the molecule, assuming no accidental overlap. The carbon atoms attached to the electronegative bromine, oxygen, and nitrogen atoms would be significantly shifted downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (Aniline Moiety) | 6.5 - 7.5 | 3H, complex splitting pattern |
| Aromatic Protons (Naphthyl Moiety) | 7.0 - 8.2 | 7H, complex splitting pattern |
| Amine Protons (-NH₂) | 3.5 - 5.0 | 2H, broad singlet, D₂O exchangeable |
| Aromatic Carbons | 100 - 160 | 16 distinct signals expected |
Predicted values are based on the analysis of similar bromoaniline and naphthyl ether compounds.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (¹H-¹H correlations), helping to trace the connectivity of protons within the aniline (B41778) and naphthalene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations), allowing for the assignment of protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This would be critical for establishing the connectivity between the aniline and naphthyloxy fragments, for example, by observing a correlation from the protons on one ring to the carbons of the other through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can help to confirm the spatial arrangement of the two aromatic ring systems relative to each other.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-O-C stretching of the aryl ether, and the C-Br stretching, in addition to the aromatic C-H and C=C stretching vibrations. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone of the aromatic rings.
Table 3: Predicted Infrared and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-O-C (aryl ether) | Asymmetric Stretch | 1210 - 1270 |
| C-N (aromatic amine) | Stretch | 1250 - 1360 |
| C-Br | Stretch | 500 - 650 |
Predicted values are based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation provided by the two aromatic rings in this compound would result in strong absorption in the UV region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions of the aniline and naphthalene systems. The position and intensity of these bands would be sensitive to the solvent polarity.
X-Ray Crystallography for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the aromatic rings and the dihedral angle between the aniline and naphthalene ring systems, offering insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
A thorough review of scientific literature and spectroscopic databases reveals a notable absence of specific studies on the Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) of chiral derivatives of this compound. While chiroptical properties are significant in the study of various chiral molecules, including some imidazole (B134444) derivatives which have been shown to exhibit strong chiroptical properties in thin films, similar research has not been published for the target compound. rsc.org
VCD and ECD are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its vibrational modes. ECD, similarly, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which is related to the electronic transitions within the molecule.
In the absence of experimental data for chiral derivatives of this compound, a hypothetical application of these techniques would involve the synthesis of an enantiomerically pure sample of a chiral derivative. This could be achieved by introducing a chiral center, for instance, by modifying a substituent or through atropisomerism if the naphthyl group's rotation is sufficiently hindered.
Theoretically, the ECD spectrum of a chiral derivative would be dominated by transitions associated with the naphthyl and brominated aniline chromophores. The coupling of these chromophores would give rise to characteristic Cotton effects, the signs and magnitudes of which would be directly related to the molecule's stereochemistry.
Similarly, the VCD spectrum would exhibit signals corresponding to the vibrational modes of the chiral molecule. Specific vibrational bands, such as C-H stretching, N-H stretching, or skeletal modes of the aromatic rings, would show couplets or monosignate bands whose signs would be indicative of the absolute configuration.
However, without experimental studies, any discussion on the specific spectral features, such as peak positions (nm for ECD, cm⁻¹ for VCD) and differential absorption values (Δε or ΔA), remains purely speculative. The scientific community has yet to explore and publish findings in this particular area for this compound.
Theoretical and Computational Investigations of 5 Bromo 2 1 Naphthyloxy Aniline
Quantum Chemical Calculations of Electronic Structure and Properties
Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation
No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 5-Bromo-2-(1-naphthyloxy)aniline as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this specific compound. Consequently, the HOMO-LUMO energy gap, which is crucial for understanding its chemical reactivity and electronic properties, remains uncalculated.
Electrostatic Potential (ESP) Surface Analysis
An ESP map for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has not been reported in the literature.
Reaction Mechanism Studies and Transition State Analysis
A search for computational studies on the reaction mechanisms involving this compound, including the identification and analysis of transition states, yielded no results.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No molecular dynamics simulation studies have been published that explore the conformational landscape and dynamic behavior of this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling Considerations
There are no QSAR models that specifically include this compound to predict its biological activity based on its chemical structure.
In Silico Analysis of this compound: Spectroscopic Parameters Remain Unexplored
Despite the growing reliance on computational chemistry for the prediction of molecular properties, a thorough theoretical investigation of the spectroscopic parameters for this compound has not been found in a comprehensive review of publicly available scientific literature. As a result, detailed in silico predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are not available.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the relationships between a molecule's structure and its spectral characteristics. For many related aniline (B41778) and naphthyl derivatives, extensive computational studies have been performed, offering a wealth of predictive data. However, specific in silico analysis of this compound is conspicuously absent from the current body of research.
Typically, theoretical investigations would provide predicted values for:
¹H and ¹³C NMR Chemical Shifts: These predictions are crucial for the structural elucidation of the molecule, indicating the electronic environment of each proton and carbon atom.
IR Vibrational Frequencies: Calculated IR spectra help to identify the characteristic vibrational modes of the molecule's functional groups, such as N-H and C-O stretching vibrations.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations are often used to predict the electronic transitions and the corresponding absorption wavelengths, which are fundamental to understanding the compound's photophysical properties.
The absence of such published data for this compound presents a notable gap in the computational characterization of this compound. Future theoretical studies would be invaluable for complementing experimental findings and providing a deeper understanding of its molecular and electronic structure.
Applications of 5 Bromo 2 1 Naphthyloxy Aniline in Organic Synthesis
As a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. The structure of 5-Bromo-2-(1-naphthyloxy)aniline makes it a theoretical candidate for the synthesis of various fused heterocyclic systems.
Indole (B1671886) and Benzofuran (B130515) Annulation Reactions
The synthesis of indoles and benzofurans often involves the formation of a five-membered ring fused to a benzene (B151609) ring. Theoretically, the aniline (B41778) moiety of this compound could participate in classic indole syntheses such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, by reacting with appropriate carbonyl compounds or alkynes. Similarly, intramolecular cyclization strategies could potentially lead to benzofuran derivatives.
Synthesis of Quinoline (B57606) and Acridine (B1665455) Scaffolds
Quinolines and acridines are important classes of nitrogen heterocycles with broad applications. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis often utilize anilines as key starting materials. The amino group of this compound could, in principle, react with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or other appropriate synthons to construct the quinoline core. The synthesis of acridines could also be envisioned through reactions involving the aniline portion of the molecule.
However, specific literature detailing the successful synthesis of quinoline or acridine scaffolds using this compound as the primary precursor is not found in the available scientific databases.
As a Building Block for Functionalized Aromatic Systems
The bromine atom on the aniline ring and the potential for further substitution on both the aniline and naphthyl rings make this compound an interesting substrate for creating more complex, functionalized aromatic systems. The bromine atom is particularly suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions would allow for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the C-5 position of the aniline ring.
While these transformations are standard in modern organic synthesis, specific studies focusing on the application of these methods to this compound to generate libraries of functionalized derivatives are not documented in the reviewed literature.
| Potential Cross-Coupling Reactions with this compound | | :--- | :--- | | Reaction | Potential Coupling Partner | Potential Product Type | | Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Biaryl or Styrenyl Derivatives | | Heck Coupling | Alkenes | Alkenylated Aniline Derivatives | | Sonogashira Coupling | Terminal Alkynes | Alkynylated Aniline Derivatives | | Buchwald-Hartwig Amination | Amines | Diamine Derivatives | | Stille Coupling | Organostannanes | Various Substituted Aromatics |
This table represents theoretical applications based on the known reactivity of bromoarenes and has not been experimentally validated for this specific compound in the available literature.
Role in Cascade Reactions and Multicomponent Reactions
Cascade (or tandem) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and saving time. The multiple reactive sites in this compound make it a theoretically attractive candidate for such processes. A hypothetical MCR could involve the aniline nitrogen, the ortho-position to the amine, and the bromo-substituent in a sequence of reactions.
A literature survey did not uncover any published research detailing the use of this compound as a key component in the development of novel cascade or multicomponent reactions.
Ligand Design and Catalyst Development utilizing this compound Derivatives
The development of new ligands is crucial for advancing transition-metal catalysis. The aniline nitrogen and the ether oxygen in this compound could potentially act as coordination sites for metal centers. Furthermore, modification of this scaffold, for instance, by introducing phosphine (B1218219) groups via the bromo-substituent, could lead to novel ligand structures. Such ligands could find applications in various catalytic transformations.
Currently, there is no specific information in the scientific literature regarding the design, synthesis, and application of ligands or catalysts derived from the this compound framework.
Exploration of 5 Bromo 2 1 Naphthyloxy Aniline in Material Science and Supramolecular Chemistry
Incorporation into Polymer Architectures for Functional Materials
The synthesis and application of polymers derived from aniline (B41778) and its derivatives are well-established fields. These polymers are known for their conductive properties and environmental stability, making them suitable for applications such as sensors and anti-corrosion coatings. The presence of the bulky naphthyloxy group and the reactive bromine atom on the 5-Bromo-2-(1-naphthyloxy)aniline structure could, in theory, be leveraged to create novel polymer architectures.
The bromine atom serves as a versatile handle for post-polymerization modification through various cross-coupling reactions, allowing for the introduction of other functional groups. The naphthyloxy side chain could influence the polymer's solubility, processability, and morphology. For instance, studies on other ortho-substituted aniline derivatives have shown that the nature of the substituent significantly impacts the resulting polymer's properties, including its solubility in common organic solvents and its surface morphology. rsc.orgresearchgate.net However, to date, no specific polymers incorporating this compound have been reported in the literature.
Self-Assembly Studies and Supramolecular Interactions
The non-covalent interactions that govern the self-assembly of molecules into ordered supramolecular structures are of great interest for creating new materials with tailored properties. The aromatic naphthyl and aniline rings in this compound suggest the potential for π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. Furthermore, the aniline group can participate in hydrogen bonding.
While there are no specific studies on the self-assembly of this compound, research on related aniline derivatives highlights the importance of such interactions in forming structured materials. The interplay of these non-covalent forces could theoretically lead to the formation of well-defined nanostructures, although experimental validation is currently lacking.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as a scaffold or precursor)
The development of new organic materials is crucial for advancing OLED and OPV technologies. The extended π-conjugated system of the naphthalene (B1677914) group in this compound makes it a potential candidate as a building block for charge-transporting or light-emitting materials. The bromine atom could be utilized for further synthetic modifications to tune the electronic properties of the molecule, a common strategy in the design of materials for organic electronics.
However, a review of the current literature reveals no instances of this compound being used as a scaffold or precursor in the fabrication of OLED or OPV devices. The exploration of its potential in this area remains an open field for investigation.
Development of Fluorescent Probes and Sensors
Naphthalene-based compounds are frequently employed in the design of fluorescent probes due to their inherent photophysical properties. researchgate.netrsc.org These probes are designed to detect specific analytes, such as metal ions or small molecules, through changes in their fluorescence emission. The aniline moiety can also play a role in the sensing mechanism, for example, through photoinduced electron transfer (PET) processes. nih.gov
The structure of this compound incorporates both a naphthalene fluorophore and an aniline group, suggesting its potential as a platform for developing new fluorescent sensors. The bromine atom offers a site for attaching a receptor unit to selectively bind to a target analyte. Despite this structural promise, there are no published reports on the synthesis or application of fluorescent probes based on this specific compound.
Design of Liquid Crystalline Materials (if applicable)
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. wikipedia.org The molecular shape is a key determinant of liquid crystalline behavior, with rigid, elongated structures being favorable. wikipedia.org The structure of this compound, with its somewhat rigid naphthyloxy group, could potentially be a component of a larger liquid crystalline molecule.
Research on non-symmetric dimeric liquid crystals has shown that combining different mesogenic (liquid crystal-forming) units can lead to novel phase behaviors. elsevierpure.com While aniline and naphthalene derivatives have been incorporated into liquid crystal structures, there is no evidence to suggest that this compound itself exhibits liquid crystalline properties or has been used in the design of such materials.
Mechanistic Investigations of the Biological Activities of 5 Bromo 2 1 Naphthyloxy Aniline Derivatives
Enzyme Inhibition Studies and Binding Mechanisms
The investigation of enzyme inhibition is a cornerstone of drug discovery, aiming to identify molecules that can selectively modulate the activity of specific enzymes involved in disease pathogenesis. For derivatives of 5-Bromo-2-(1-naphthyloxy)aniline, this would involve screening against a panel of relevant enzymes. For instance, given the structural similarities to some anti-inflammatory compounds, cyclooxygenase (COX-1 and COX-2) enzymes could be primary targets. csfarmacie.cznih.gov
Kinetic assays would be employed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ), which quantify the potency of the inhibitor. Techniques such as spectrophotometry or fluorometry are commonly used to monitor enzyme activity in the presence of varying concentrations of the test compound. Understanding the binding mechanism at a molecular level would involve techniques like X-ray crystallography of the enzyme-inhibitor complex or computational modeling to predict binding poses and key interactions.
Receptor Ligand Interactions and Molecular Docking Studies
Many therapeutic agents exert their effects by binding to specific receptors on the cell surface or within the cell. To investigate the potential of this compound derivatives as receptor ligands, binding assays would be conducted using cell lines or tissues expressing the target receptor. Radioligand binding assays, for example, could determine the affinity (Kₐ) and selectivity of the compounds for various receptors.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. nih.gov For the derivatives , docking studies could be performed against a variety of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, to identify potential biological targets. These studies provide valuable insights into the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for affinity and selectivity. nih.gov Such computational approaches can guide the synthesis of more potent and selective analogues.
Cell-Based Assays for Investigating Cellular Pathways
Cell-based assays are critical for understanding how a compound affects cellular functions and signaling pathways in a physiologically relevant context. nih.govnih.gov For this compound derivatives, a variety of assays would be employed to explore their biological effects.
To assess antiproliferative activity, assays like the MTT or SRB assay would be used on various cancer cell lines. nih.govwaocp.orgresearchgate.net These assays measure cell viability and can determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). Further investigation into the mechanism could involve cell cycle analysis by flow cytometry to see if the compounds arrest the cell cycle at a specific phase (e.g., G1, S, or G2/M). Apoptosis or programmed cell death is another crucial pathway to investigate, which can be assessed by techniques like Annexin V staining or by measuring the activity of caspases, key enzymes in the apoptotic cascade.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, a systematic modification of its structure would be undertaken to establish SAR.
This would involve synthesizing a library of analogues by altering various parts of the molecule, such as:
The position and nature of the substituent on the aniline (B41778) ring: For example, replacing the bromo group with other halogens or with electron-donating or electron-withdrawing groups.
The naphthyloxy moiety: Modifications could include changing the point of attachment to the naphthalene (B1677914) ring or substituting the naphthalene with other aromatic or heterocyclic systems.
The linker between the aniline and naphthyloxy groups: If applicable, the ether linkage could be modified.
Each new analogue would be tested in the relevant biological assays (e.g., enzyme inhibition, receptor binding, or cell-based assays) to determine its potency and selectivity. The data generated would allow for the development of a quantitative structure-activity relationship (QSAR) model, which can predict the activity of novel, unsynthesized compounds and guide the design of more effective therapeutic agents. nih.gov
Investigation of Antiproliferative Mechanisms
Should derivatives of this compound demonstrate significant antiproliferative activity in initial screenings, a deeper investigation into the underlying mechanisms would be warranted. nih.govwaocp.orgresearchgate.net This would go beyond simple cell viability assays to pinpoint the specific molecular targets and pathways affected.
Techniques such as Western blotting could be used to measure the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases) and apoptosis (e.g., Bcl-2 family proteins and caspases). Furthermore, the effect on signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways, would be investigated. Identifying the specific molecular target could involve techniques like affinity chromatography or target-based screening.
Antimicrobial Mechanism of Action Studies
Given that many aniline and bromo-substituted heterocyclic compounds exhibit antimicrobial properties nih.govresearchgate.netrsc.org, derivatives of this compound would be prime candidates for such investigations. Initial screening would involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.gov
To elucidate the mechanism of action, studies would focus on key cellular processes in microorganisms. For example, the effect on cell wall integrity could be assessed by looking for leakage of cellular contents. The impact on nucleic acid and protein synthesis could be monitored using radiolabeled precursors. Furthermore, the potential to disrupt the bacterial cell membrane is a common mechanism for antimicrobial agents and can be investigated using membrane potential-sensitive dyes. nih.gov
Antiviral Mechanism of Action Studies
The potential antiviral activity of this compound derivatives would also be a valuable area of investigation, as related bromo-containing nucleoside analogues have shown promise. nih.gov Antiviral assays would be conducted in cell culture models infected with various viruses. The ability of the compounds to inhibit viral replication would be quantified, for instance, by plaque reduction assays or by measuring the levels of viral proteins or nucleic acids.
Mechanistic studies would aim to identify the specific stage of the viral life cycle that is inhibited. This could include viral entry into the host cell, replication of the viral genome, transcription and translation of viral genes, or the assembly and release of new virus particles. For example, time-of-addition experiments can help pinpoint the stage of inhibition. Identifying the specific viral or host cell protein targeted by the compound is the ultimate goal and can be pursued through techniques like resistance-mutation mapping or affinity-based methods.
Research on Derivatives and Analogues of 5 Bromo 2 1 Naphthyloxy Aniline
Synthesis and Characterization of Novel Structural Analogues
The creation of new structural analogues of 5-Bromo-2-(1-naphthyloxy)aniline is a cornerstone of research in this area. The synthetic routes employed are often sophisticated, multi-step processes designed to allow for the precise placement of various functional groups. A prevalent synthetic strategy involves the Ullmann condensation or the Buchwald-Hartwig cross-coupling reaction to form the key diaryl ether bond. These methods are valued for their reliability and tolerance of a wide range of functional groups, enabling the combination of diverse substituted anilines and naphthols.
Following synthesis, the rigorous characterization of these novel compounds is essential to confirm their chemical identity and purity. A suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure and the connectivity of atoms. Mass spectrometry (MS) is used to determine the molecular weight of the new compound with high accuracy. Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as N-H bonds in the aniline (B41778) moiety and C-O-C bonds of the ether linkage. For compounds that can be crystallized, X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state.
Table 1: Analytical Data for a Representative Analogue
This interactive table presents typical analytical data for a hypothetical analogue, demonstrating the characterization process.
| Analytical Technique | Expected Observation | Interpretation |
| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-8.5 ppm) | Confirms the presence of the aniline and naphthyl ring protons. |
| A broad singlet corresponding to the -NH₂ protons | Indicates the primary amine group. | |
| ¹³C NMR | A specific number of signals in the aromatic region (approx. 110-160 ppm) | Corresponds to the unique carbon environments in the aromatic rings. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ | Determines the molecular weight of the synthesized compound. |
| Infrared Spectroscopy | Absorption bands around 3300-3500 cm⁻¹ | Characteristic of N-H stretching vibrations of the amine. |
| An absorption band around 1200-1250 cm⁻¹ | Indicative of the C-O-C stretching of the diaryl ether. |
Modulation of Substituents for Enhanced Reactivity or Specific Interactions
The properties and behavior of the this compound core can be finely tuned by the strategic introduction of different substituent groups. These modifications can profoundly impact the molecule's electronic and steric characteristics, thereby altering its chemical reactivity and its capacity for specific intermolecular interactions.
For instance, the installation of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, on the aniline ring can decrease the electron density of the aromatic system. This makes the amine less basic and can influence its reactivity in subsequent chemical transformations. Conversely, the addition of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increases the electron density, potentially enhancing the nucleophilicity of the amine and directing the course of electrophilic aromatic substitution reactions. These targeted modifications are crucial for designing molecules with specific electronic properties for applications in materials science or as ligands in catalysis.
Isosteric Replacements and Bioisosteric Modifications
Isosteric and bioisosteric replacement strategies are powerful tools in chemical design, particularly in the development of new bioactive compounds. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration. In the context of this compound, the bromine atom could be replaced with other halogens like chlorine or with a trifluoromethyl group (-CF₃) to create isosteric analogues. These changes can subtly alter the molecule's lipophilicity and electronic profile.
Bioisosteric modifications involve substituting a functional group with another that results in a molecule with similar biological properties. This approach is often used to improve a compound's metabolic stability, solubility, or binding affinity. For example, the ether oxygen atom could be replaced by a sulfur atom to form a thioether, or by a methylene (B1212753) group (-CH₂-), which would change the bond angle and flexibility of the molecule. Similarly, the aniline ring could be replaced by a different nitrogen-containing heterocycle, such as pyridine (B92270) or pyrimidine, to modulate the compound's basicity and hydrogen bonding capabilities.
Table 2: Common Isosteric and Bioisosteric Replacements
Explore the table below for examples of how different parts of the this compound structure can be modified.
| Original Group/Fragment | Potential Replacement | Rationale for Modification |
| Bromine (-Br) | Chlorine (-Cl), Trifluoromethyl (-CF₃) | To fine-tune electronic properties and lipophilicity. |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-) | To alter molecular geometry, flexibility, and metabolic profile. |
| Aniline Ring | Pyridine, Pyrimidine | To modify basicity, hydrogen bonding potential, and solubility. |
| Naphthyl Ring | Quinoline (B57606), Isoquinoline | To introduce additional points for interaction and alter physicochemical properties. |
Impact of Chiral Centers on Molecular Properties and Interactions
The introduction of chirality into the this compound framework can have significant consequences for the molecule's properties and its interactions with other chiral molecules. A chiral center can be created by attaching a substituent with a stereocenter to one of the aromatic rings. Another possibility is the existence of atropisomerism, where restricted rotation around the aryl-oxygen bond, due to bulky substituents, leads to non-superimposable mirror images.
The resulting enantiomers, while having identical chemical formulas, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, the separation of enantiomers, typically achieved through techniques like chiral chromatography or by using asymmetric synthesis, is often a critical step in the research process. Studying the individual enantiomers allows for a more precise understanding of their structure-activity relationships.
High-Throughput Synthesis and Screening of Libraries
To efficiently navigate the vast chemical space of possible derivatives of this compound, researchers often turn to high-throughput synthesis and screening techniques. High-throughput synthesis utilizes automated and parallel synthesis methods to rapidly produce a large number of structurally related compounds, known as a compound library.
In this approach, a common molecular scaffold, such as this compound, is reacted with a diverse set of building blocks. For example, the core could be reacted with a wide variety of boronic acids or other coupling partners to introduce a range of different substituents at a specific position. The resulting library of compounds can then be subjected to high-throughput screening, where each compound is tested for a particular activity, such as the ability to bind to a specific protein or to inhibit an enzyme. This parallel approach allows for the rapid identification of structure-activity relationships and accelerates the discovery of lead compounds with desirable properties.
Future Research Trajectories and Interdisciplinary Opportunities for 5 Bromo 2 1 Naphthyloxy Aniline
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Key areas for future research include:
Predictive Modeling: Developing ML models to forecast the biological activity, toxicity, and physicochemical properties of derivatives of 5-Bromo-2-(1-naphthyloxy)aniline. researchgate.net This can help prioritize the synthesis of compounds with the most promising characteristics.
De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific applications. researchgate.net
Reaction-Prediction: Using AI to predict the outcomes of chemical reactions, facilitating the design of more efficient and sustainable synthetic routes.
Sustainable Synthesis and Biocatalytic Approaches
There is a growing emphasis on developing green and sustainable methods for chemical synthesis. acs.orgresearchgate.netiisc.ac.in For this compound and its derivatives, future research will likely focus on environmentally friendly synthetic strategies.
Sustainable Synthesis: Future efforts will likely focus on replacing hazardous reagents and solvents with greener alternatives. acs.orgliskonchem.com This includes exploring the use of less toxic brominating agents and employing eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemicalbook.com
Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.netacs.orgresearchgate.net Research in this area could involve:
Enzymatic Synthesis: Investigating the use of enzymes, such as peroxidases, for the synthesis and modification of aniline (B41778) derivatives. mdpi.com
Chemoenzymatic Strategies: Combining the advantages of both chemical and enzymatic catalysts to develop novel and efficient synthetic pathways. kcl.ac.uk
Advanced Functional Material Design and Performance Optimization
The unique structure of this compound, which combines electron-withdrawing and electron-donating groups, makes it an interesting candidate for the development of advanced functional materials. These materials have a wide range of potential applications in various fields, including electronics, optics, and engineering. wiley.comresearchgate.netwiley-vch.de
Future research could focus on:
Polymer Synthesis: Incorporating this compound into polymer backbones to create materials with tailored electronic and optical properties.
Self-Assembling Materials: Investigating the self-assembly of derivatives of this compound to form nanostructures with unique functionalities.
Ferroelectric Materials: Exploring the potential of this compound in the development of self-poling ferroelectric films for use in advanced electronic devices. osti.gov
Exploration of Novel Therapeutic Targets and Modalities
Aniline and its derivatives have long been recognized for their potential in medicinal chemistry. The bromo- and naphthyloxy- substitutions on the aniline core of this compound present opportunities for developing novel therapeutic agents.
Future research directions may include:
Bromodomain Inhibition: Investigating the potential of this compound and its derivatives to act as inhibitors of bromodomains, which are implicated in a variety of diseases, including cancer and inflammation. nih.gov
Drug Delivery Systems: Exploring the use of materials derived from this compound as carriers for targeted drug delivery.
Molecular Docking Studies: Utilizing computational methods to identify potential biological targets and understand the binding mechanisms of this compound. nih.gov
Expanding Applications in Catalysis and Sensing Technologies
The chemical properties of this compound suggest its potential use in catalysis and the development of chemical sensors.
Catalysis:
Aryl halides, such as the bromo-substituted aniline, can serve as substrates in cross-coupling reactions, which are fundamental in organic synthesis. chemicalbook.com Future work could explore the use of this compound in palladium-catalyzed reactions to form more complex molecules.
Sensing Technologies:
Schiff base derivatives of bromoanilines have shown promise as fluorescent chemosensors for the detection of various metal ions. nih.gov Research could focus on synthesizing new sensors based on this compound for environmental monitoring and biological imaging.
Methodological Advancements in Characterization and Computational Modeling
To fully unlock the potential of this compound, it is crucial to have a deep understanding of its structure and properties.
Advanced Characterization:
Techniques such as single-crystal X-ray diffraction will be essential for determining the precise three-dimensional structure of this compound and its derivatives. mdpi.com
Computational Modeling:
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of the molecule. nih.gov These computational studies can complement experimental findings and guide the design of new compounds with desired properties.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(1-naphthyloxy)aniline, and what challenges arise during its purification?
Methodological Answer: A two-step synthesis is commonly employed:
Nucleophilic aromatic substitution : React 2-nitro-1-naphthol with a brominated aniline precursor (e.g., 5-bromo-2-fluoroaniline) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–110°C to introduce the naphthyloxy group .
Reduction of nitro group : Use catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to reduce the nitro group to an amine.
Challenges :
- Regioselectivity : Competing substitution at other positions due to steric hindrance from the naphthyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is required due to byproducts from incomplete substitution or over-reduction .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer :
- ¹H NMR : Key signals include:
- Aromatic protons: Multiplets between δ 6.8–8.5 ppm (naphthyl and aniline rings).
- NH₂ protons: Broad singlet at δ ~4.5–5.5 ppm (exchangeable, solvent-dependent).
- ¹³C NMR : Distinct carbons for Br-substituted (C-Br at ~115 ppm) and naphthyloxy oxygen (C-O at ~150 ppm) .
- MS (ESI+) : Molecular ion peak at m/z 330 [M+H]⁺ (calculated for C₁₆H₁₁BrNO).
Advanced Research Questions
Q. How does steric hindrance from the 1-naphthyloxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer : The bulky 1-naphthyloxy group reduces reactivity in cross-coupling due to:
- Steric effects : Hindered access to the palladium catalyst’s active site.
- Electronic effects : Electron-donating naphthyloxy group deactivates the aryl bromide toward oxidative addition.
Optimization strategies : - Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance.
- Increase reaction temperature (100–120°C) and employ microwave-assisted synthesis .
Q. What computational methods (e.g., DFT) predict the electronic effects of substituents on the biological activity of this compound derivatives?
Methodological Answer :
- DFT calculations (B3LYP/6-31G*): Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinity. For example, the naphthyloxy group may engage in π-π stacking with hydrophobic protein pockets .
Q. How do solvent polarity and pH impact the stability of this compound in solution?
Methodological Answer :
- Stability tests : Monitor degradation via HPLC under varying conditions.
- Acidic pH (pH < 3) : Protonation of NH₂ accelerates bromine displacement.
- Polar solvents (DMSO, DMF) : Stabilize charge-separated intermediates, reducing degradation.
- Recommended storage : Anhydrous DMSO at −20°C under inert gas .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
